Cas no 756431-83-1 (Phenol,5-amino-2-(2-methoxyethoxy)-)

Phenol,5-amino-2-(2-methoxyethoxy)- structure
756431-83-1 structure
Product Name:Phenol,5-amino-2-(2-methoxyethoxy)-
CAS No:756431-83-1
MF:C9H13NO3
MW:183.204422712326
CID:549034
PubChem ID:23321409
Update Time:2025-04-19

Phenol,5-amino-2-(2-methoxyethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,5-amino-2-(2-methoxyethoxy)-
    • Phenol, 5-amino-2-(2-methoxyethoxy)- (9CI)
    • [1,2,4]Triazolo[1,5-c]quinazolin-5-amine, 2-(2-furanyl)-
    • 5-amino-2-(2-furyl)-triazoloquinazoline
    • 5-amino-2-(2-methoxyethoxy)-phenol
    • ACMC-20m7ea
    • AGN-PC-0006VX
    • CHEBI:102250
    • CHEMBL267415
    • CTK0D7948
    • SCHEMBL10900459
    • 756431-83-1
    • 5-amino-2-(2-methoxyethoxy)phenol
    • Inchi: 1S/C9H13NO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3
    • InChI Key: GJXMMVJXSLZJCO-UHFFFAOYSA-N
    • SMILES: O(CCOC)C1C=CC(=CC=1O)N

Computed Properties

  • Exact Mass: 183.09000
  • Monoisotopic Mass: 183.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • PSA: 64.71000
  • LogP: 1.58080
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